4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole
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Overview
Description
4-Bromo-5-{3,6-dioxabicyclo[310]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties .
Mechanism of Action
The mechanism of action for 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dioxabicyclo[3.1.0]hexan-2-one
- 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
Properties
Molecular Formula |
C9H11BrN2O3 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
4-bromo-5-(3,6-dioxabicyclo[3.1.0]hexan-1-yl)-1-(methoxymethyl)pyrazole |
InChI |
InChI=1S/C9H11BrN2O3/c1-13-5-12-8(6(10)2-11-12)9-4-14-3-7(9)15-9/h2,7H,3-5H2,1H3 |
InChI Key |
ZVIKLXSGTFJXBW-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C(=C(C=N1)Br)C23COCC2O3 |
Origin of Product |
United States |
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